![molecular formula C23H21NO4 B5519697 4-(1,3-benzodioxol-5-yl)-7-(4-methylphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5519697.png)
4-(1,3-benzodioxol-5-yl)-7-(4-methylphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
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Description
Synthesis Analysis
The synthesis of related quinoline derivatives often involves multi-step reactions, including cyclization and condensation processes. For example, compounds structurally similar to the title compound have been synthesized through cyclization of ethyl-3-aryl-4-(2-chlorophenyl)-6-methyl-1-(5-methylisoxazol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates with amino isoxazoles, employing the Biginelli reaction catalyzed by ceric ammonium nitrate (CAN) (Rajanarendar et al., 2010).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the conformation and configuration of complex organic molecules. For compounds similar to the title compound, X-ray crystallography and spectroscopic methods such as IR, NMR, and mass spectrometry are commonly used to elucidate their structures. For instance, the structure of a quinol derivative showing anti-tumor activity was confirmed using spectroscopic methods, showcasing the importance of structural analysis in evaluating biological activity (Wang et al., 2009).
Chemical Reactions and Properties
The chemical behavior of quinoline derivatives, including their reactivity in hydrolysis and photolysis, is of great interest. Studies have shown that quinol derivatives can undergo hydrolysis in aqueous solutions to generate oxenium ion intermediates, indicative of their complex chemical reactivity (Wang et al., 2009).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystalline structure provide insights into the compound's practical applications and handling. The physical properties of quinoline derivatives can be influenced by their molecular structure, as seen in the diverse crystal packing patterns and hydrogen bonding in structurally related compounds (Portilla et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical agents, stability under various conditions, and the potential for forming derivatives, are essential for developing pharmaceuticals and other applications. For instance, the reactivity of quinoline derivatives in forming complex molecular structures through reactions such as palladium-catalyzed oxidative carbonylation highlights the versatility and chemical richness of these compounds (Costa et al., 2004).
Scientific Research Applications
Chemical Synthesis and Catalytic Applications
Rigid P-Chiral Phosphine Ligands : Research by Imamoto et al. (2012) on phosphine ligands, including those with quinoxaline structures, has demonstrated their use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands have shown excellent enantioselectivities and high catalytic activities, useful in the preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Material Science and Photovoltaic Performance
Enhancement of Photovoltaic Performance : Hu et al. (2014) explored copolymers based on benzodithiophene and quinoxaline, showing that increasing the conjugation in the acceptor unit enhances the performance of polymer solar cells. This research highlights the relevance of structural modification in quinolinedione derivatives for improving energy conversion efficiency in solar cells (Hu et al., 2014).
Molecular Design and Drug Discovery
Design and Synthesis of Anticancer and Antifungal Compounds : Studies on the synthesis and biological activity of quinolinedione derivatives, such as those by Rajanarendar et al. (2010), have shown potential in developing new antimicrobial and mosquito larvicidal agents. These compounds were tested against various bacterial, fungal strains, and mosquito larvae, demonstrating significant bioactivity (Rajanarendar et al., 2010).
Chemical Stability and Reactivity
Hydrolysis and Photolysis of Anti-tumor Quinol Ester : Wang et al. (2009) investigated the hydrolysis and photolysis of a quinol derivative with notable anti-tumor activity. This study provides insights into the chemical stability and reactivity of such compounds, which is essential for developing new therapeutic agents (Wang et al., 2009).
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-7-(4-methylphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-13-2-4-14(5-3-13)16-8-18-23(19(25)9-16)17(11-22(26)24-18)15-6-7-20-21(10-15)28-12-27-20/h2-7,10,16-17H,8-9,11-12H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKBETUWDQDPJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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